molecular formula C10H7N3O8S B11509212 methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate

methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate

Cat. No.: B11509212
M. Wt: 329.25 g/mol
InChI Key: AAVNARWROLCHOP-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate is a complex organic compound characterized by its unique benzisothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate typically involves the nitration of a precursor benzisothiazole compound. The process begins with the preparation of the benzisothiazole core, followed by the introduction of nitro groups at specific positions. The final step involves esterification to form the methyl acetate derivative. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions[][4].

Major Products Formed

Scientific Research Applications

Methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate
  • Methyl 2-(4,6-diamino-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate

Uniqueness

Methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H7N3O8S

Molecular Weight

329.25 g/mol

IUPAC Name

methyl 2-(4,6-dinitro-1,3-dioxo-1,2-benzothiazol-2-yl)acetate

InChI

InChI=1S/C10H7N3O8S/c1-21-8(14)4-11-10(15)9-6(13(18)19)2-5(12(16)17)3-7(9)22(11)20/h2-3H,4H2,1H3

InChI Key

AAVNARWROLCHOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C=C(C=C2S1=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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